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molecular formula C6H6F2N2 B1297453 2,5-Difluorophenylhydrazine CAS No. 97108-50-4

2,5-Difluorophenylhydrazine

Cat. No. B1297453
M. Wt: 144.12 g/mol
InChI Key: JNBRDOQHPXUXLY-UHFFFAOYSA-N
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Patent
US07910588B2

Procedure details

Add 1,1,3,3-tetramethoxypropane (8.2 g, 50 mmol) to a mixture of 2,5-difluorophenylhydrazine (9.022 g, 62.6 mmol) and hydrochloric acid (5M, 5 mL, 25 mmol) in ethanol (50 mL) and heat and stir under reflux under nitrogen for 17 hr. Cool the mixture, evaporate the ethanol in vacuo, suspend the residue in DCM (80 mL), filter the DCM solution and pass through an SCX-2 column. Collect the eluent and pass through a second SCX2 column and evaporate the eluent to give 1-(2,5-difluoro-phenyl)-1H-pyrazol as a liquid (8.79 g, 97%). MS (m/z): 181 (M+1).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
9.022 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][CH:5](OC)OC.[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[NH:20][NH2:21].Cl>C(O)C>[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[N:20]1[CH:5]=[CH:4][CH:3]=[N:21]1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
COC(CC(OC)OC)OC
Step Two
Name
Quantity
9.022 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)NN
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under nitrogen for 17 hr
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CUSTOM
Type
CUSTOM
Details
evaporate the ethanol in vacuo
FILTRATION
Type
FILTRATION
Details
filter the DCM solution and pass through an SCX-2 column
CUSTOM
Type
CUSTOM
Details
Collect the eluent
CUSTOM
Type
CUSTOM
Details
evaporate the eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.79 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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